molecular formula C20H24N2O4S B6542975 N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1060307-78-9

N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide

Cat. No. B6542975
CAS RN: 1060307-78-9
M. Wt: 388.5 g/mol
InChI Key: MGLZCNDNGWXIIA-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an acetamide group (a combination of acetic acid and ammonia). The compound also includes a phenyl group (a variant of benzene), which is substituted with a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) and an ethoxy group (an ethyl group attached to an oxygen atom) and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of various functional groups. The cyclopropyl group would introduce strain into the molecule because of its three-membered ring. The phenyl group is planar, while the sulfonamide group might exhibit resonance, delocalizing the electrons over the sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions and reagents used. For instance, the amide group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the sulfonamide and amide could make it somewhat soluble in polar solvents .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its activity would depend on its ability to interact with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it’s intended to be a drug, it would be important to investigate its pharmacological activity, toxicity, and potential side effects .

properties

IUPAC Name

N-cyclopropyl-2-[4-[(2-ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-18-11-4-14(2)12-19(18)27(24,25)22-17-7-5-15(6-8-17)13-20(23)21-16-9-10-16/h4-8,11-12,16,22H,3,9-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLZCNDNGWXIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide

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